molecular formula C10H13N3O2 B14835619 5-Amino-3-cyclopropoxy-N-methylpicolinamide

5-Amino-3-cyclopropoxy-N-methylpicolinamide

Cat. No.: B14835619
M. Wt: 207.23 g/mol
InChI Key: VSFIUVIQIYJCCA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Amino-3-cyclopropoxy-N-methylpicolinamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of chalcone derivatives and hydrazine in absolute ethanol, followed by heating under reflux for several hours . The resulting product is then purified through crystallization from absolute ethanol. Industrial production methods may vary, but they generally follow similar principles of organic synthesis and purification.

Chemical Reactions Analysis

5-Amino-3-cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Amino-3-cyclopropoxy-N-methylpicolinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Amino-3-cyclopropoxy-N-methylpicolinamide can be compared with other similar compounds, such as:

These compounds share some structural similarities but may differ in their specific activities and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

5-amino-3-cyclopropyloxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C10H13N3O2/c1-12-10(14)9-8(15-7-2-3-7)4-6(11)5-13-9/h4-5,7H,2-3,11H2,1H3,(H,12,14)

InChI Key

VSFIUVIQIYJCCA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=N1)N)OC2CC2

Origin of Product

United States

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